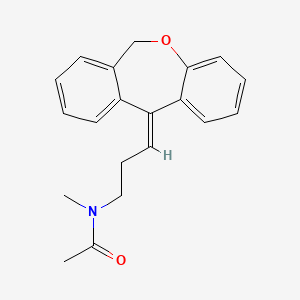

(E)-N-Acetyl-N-desmethyl Doxepin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(E)-N-Acetyl-N-desmethyl Doxepin” is a derivative of Doxepin, which is a psychotropic agent with antidepressant and anxiolytic properties . It is a tertiary amine that can be presented as (E) and (Z) stereoisomers . The chemical name of doxepin is (E/Z)-3-(dibenzo[b,e]oxepin-11(6H)-ylidene)-N,N-dimethylpropan-1-amine and its free base form has a chemical formula of C19H21NO with a molecular weight of 279.376 g/mol .

Synthesis Analysis

The synthesis of Doxepin involves several steps, including nucleophilic addition reaction, elimination reaction, nucleophilic substitution reaction, and neutralization reaction . The synthesis method comprises carrying out nucleophilic addition reaction on 6,11-dihydrodibenzo [b,e]oxepin-11-one (compound A) and 3-chloropropyl-tert-butyl ether (compound B) by adding magnesium powder and using THF (tetrahydrofuran) and/or anhydrous aether as a solvent .Chemical Reactions Analysis

Doxepin’s antidepressive action is primarily associated with the inhibition of the central nervous system biogenic amine reuptake; more specifically, norepinephrine and serotonin at synaptic nerve terminals .Physical And Chemical Properties Analysis

Doxepin is a tricyclic antidepressant with high permeability and solubility . The hydrodynamic radius increases upon drug loading, due to aggregation of the nanoparticles or increasing the drug halo around the nanoparticles .科学的研究の応用

1. Metabolism and Enzymatic Activity

(E)-N-Acetyl-N-desmethyl Doxepin's metabolism is influenced by cytochrome P450 enzymes, particularly CYP2D6. Studies have shown that CYP2D6 plays a major role in the stereospecific hydroxylation of E-doxepin and E-N-desmethyldoxepin, with a distinct preference for the E-isomers (Haritos et al., 2000). Another research highlighted the inhibitory effect of doxepin on CYP2D6 activity, which may have clinical implications, especially for patients treated with other CYP2D6 substrates or inhibitors (Szewczuk-Bogusławska et al., 2004).

2. Analytical Methods for Detection

Advancements in analytical methods have been made to detect doxepin and its metabolites in biological samples. A method was developed using capillary electrophoresis coupled with electrochemiluminescence (ECL) for monitoring amitriptyline, doxepin, and chlorpromazine in human urine (Li et al., 2006). Additionally, spectrofluorimetric methods have been established for determining doxepin hydrochloride in commercial dosage forms (Rahman et al., 2009).

3. Pharmacokinetics and Bioavailability

Research on the pharmacokinetics and bioavailability of doxepin includes studies on its stereoselective pharmacokinetics. Genetic polymorphisms in CYP2D6, CYP2C9, and CYP2C19 significantly affect the pharmacokinetics of E- and Z-doxepin in humans (Kirchheiner et al., 2002). Another study focused on the absolute bioavailability of doxepin, showing large volumes of distribution and relatively short half-lives in plasma for both isomers (Yan et al., 2002).

4. Novel Therapeutic Applications

Low-dose doxepin hydrochloride has been investigated for treating primary insomnia in adult and geriatric patients. Its unique potency and selectivity for antagonizing the H1 receptor at low doses may offer advantages over other insomnia medications (Singh & Becker, 2007).

5. Drug Delivery Systems

Recent studies have explored the use of ZIF-8 nanoparticles for doxepin delivery. These frameworks have many advantages, such as easy flowing through capillaries, leading to satisfactory drug release and preventing high plasma concentration (Dou et al., 2021).

作用機序

- Role : It inhibits the reuptake of two neurotransmitters: norepinephrine and serotonin, at synaptic nerve terminals . This action is crucial for its antidepressant and anxiolytic effects.

- Interaction with Targets : By inhibiting norepinephrine and serotonin reuptake, (E)-N-Acetyl-N-desmethyl Doxepin increases their synaptic concentration in the brain .

Target of Action

Mode of Action

Pharmacokinetics

Safety and Hazards

特性

IUPAC Name |

N-[(3E)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)propyl]-N-methylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO2/c1-15(22)21(2)13-7-11-18-17-9-4-3-8-16(17)14-23-20-12-6-5-10-19(18)20/h3-6,8-12H,7,13-14H2,1-2H3/b18-11+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFOHVOUMOVZBKO-WOJGMQOQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N(C)CC/C=C/1\C2=CC=CC=C2COC3=CC=CC=C31 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10730866 |

Source

|

| Record name | N-[(3E)-3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)propyl]-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10730866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

250331-54-5 |

Source

|

| Record name | N-[(3E)-3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)propyl]-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10730866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(3,5-Difluorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B589563.png)

![3,5-Dihydroxy-7-(methoxymethoxy)-2-[4-(methoxymethoxy)phenyl]-4H-1-benzopyran-4-one](/img/structure/B589567.png)